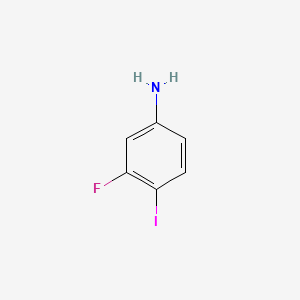

3-Fluoro-4-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVJHBHRIXJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90573117 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656-66-6 | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90573117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-iodoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-iodoaniline: A Versatile Building Block for Advanced Synthesis

This guide provides an in-depth exploration of 3-Fluoro-4-iodoaniline, a halogenated aniline that serves as a pivotal intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. For researchers, scientists, and drug development professionals, this document offers a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its application in the development of targeted therapeutics.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the selection of starting materials is a critical determinant of the efficiency and success of a synthetic campaign. Halogenated anilines are a class of compounds that have proven to be exceptionally versatile building blocks, offering multiple reaction handles for the construction of complex molecular architectures. This compound (CAS No. 656-66-6) distinguishes itself through the strategic placement of its functional groups: an amino group, a fluorine atom, and an iodine atom on the benzene ring.

The amino group serves as a versatile nucleophile and a precursor for diazotization reactions. The fluorine atom, with its unique electronic properties, can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug molecule. The iodine atom, being the most reactive of the common halogens in cross-coupling reactions, provides a privileged site for the introduction of molecular complexity. This trifecta of functionality makes this compound a highly sought-after intermediate for the synthesis of novel bioactive compounds and advanced materials.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a benzene ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and an amino group at the 1-position.

Molecular Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 656-66-6 | [1] |

| Molecular Formula | C₆H₅FIN | [1] |

| Molecular Weight | 237.01 g/mol | [1] |

| Appearance | Off-white to pale-yellow solid | |

| Melting Point | 76-77 °C | |

| Boiling Point | 273.722 °C at 760 mmHg | |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [2] |

| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be efficiently achieved through the electrophilic iodination of 3-fluoroaniline. The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance from the fluorine atom at the 3-position, the iodination predominantly occurs at the para position.

Recommended Synthetic Protocol: Electrophilic Iodination

This protocol describes a reliable method for the synthesis of this compound from commercially available 3-fluoroaniline using N-iodosuccinimide (NIS) as the iodinating agent.

Reaction Scheme:

Materials:

-

3-Fluoroaniline

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq.) in anhydrous acetonitrile (approximately 0.2 M).

-

Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (1.05 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the color of the solution will change.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

-

Work-up:

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product as an off-white to pale-yellow solid.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its ease of handling and milder reactivity compared to molecular iodine, which often requires an oxidizing agent.

-

Acetonitrile: This polar aprotic solvent is an excellent choice for this reaction as it effectively dissolves both the aniline and NIS, facilitating a homogeneous reaction.

-

Aqueous Work-up: The series of aqueous washes is crucial for removing the succinimide byproduct, unreacted NIS, and any acidic impurities, leading to a cleaner crude product.

Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in subsequent synthetic steps. The following are the expected spectroscopic data based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Three distinct signals in the aromatic region (δ 6.5-7.5 ppm). The proton ortho to the iodine will be a doublet, the proton between the fluorine and amino group will be a doublet of doublets, and the proton ortho to the amino group will be a doublet of doublets. A broad singlet for the -NH₂ protons. |

| ¹³C NMR | Six signals for the aromatic carbons. The carbon bearing the iodine will be at a relatively high field (low ppm) for a substituted carbon. The carbon-fluorine coupling will be observable. |

| IR (Infrared) | Characteristic N-H stretching bands for a primary amine (around 3300-3500 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). C-F and C-I stretching vibrations in the fingerprint region. |

| Mass Spec (MS) | A molecular ion peak (M⁺) at m/z = 237. |

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The iodine atom is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. This compound is an excellent substrate for this reaction, readily coupling at the C-I bond.

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine. This reaction allows for the introduction of a wide range of nitrogen-containing functional groups onto the aromatic ring of this compound.

Application in Kinase Inhibitor Synthesis: A Case Study

The 3-fluoro-4-substituted aniline motif is a common feature in many kinase inhibitors. For instance, the closely related isomer, 2-fluoro-4-iodoaniline, is a key building block in the synthesis of the MEK inhibitor Trametinib. This suggests that this compound is a valuable precursor for the synthesis of novel kinase inhibitors.

The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor scaffold, demonstrating the utility of this compound.

DOT Diagram: Synthesis of a Hypothetical Kinase Inhibitor

Caption: A plausible synthetic route to a kinase inhibitor using this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

-

Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature. It is also noted to be light-sensitive.[2]

Conclusion

This compound is a strategically designed synthetic intermediate that offers a wealth of opportunities for the construction of complex and biologically active molecules. Its unique combination of an amino group, a fluorine atom, and a reactive iodine atom makes it an invaluable tool for medicinal chemists and materials scientists. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in their synthetic endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- New Journal of Chemistry. (2022).

- BenchChem. (n.d.). Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-5-iodobenzamide.

-

Organic Spectroscopy International. (2018). 3-fluoro-4-morpholinoaniline. Retrieved from [Link]

-

Wychem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Fluorinated terphenyls.

- Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis.

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-Fluoro-4-iodoaniline CAS 29632-74-4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

- Google Patents. (n.d.). 4-Fluoro-3-nitro anilines.

- BenchChem. (n.d.). The Pivotal Role of 3-Chloro-4-fluoroaniline in the Synthesis of Lapatinib: Application Notes and Protocols.

-

University of York. (n.d.). Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- BenchChem. (n.d.). The Strategic Role of 3-Chloro-4-fluoroaniline in the Synthesis of Advanced Kinase Inhibitors.

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

-

Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

- ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.

-

ResearchGate. (n.d.). 4-Fluoro-3-nitroaniline and its N-substituted derivatives. Retrieved from [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to 3-Fluoro-4-iodoaniline (CAS No. 656-66-6)

Abstract

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and process development scientists on 3-Fluoro-4-iodoaniline (CAS No. 656-66-6). This trifunctionalized aromatic compound has emerged as a strategic building block in modern synthetic chemistry, particularly in the development of high-value active pharmaceutical ingredients (APIs). Its unique electronic and structural features—an electron-rich amine for derivatization, a fluorine atom for modulating pharmacokinetic properties, and a reactive iodine atom for carbon-carbon and carbon-heteroatom bond formation—make it an exceptionally versatile synthon. This whitepaper provides a comprehensive overview of its physicochemical properties, robust synthetic protocols, key chemical transformations, and applications in drug discovery, supported by citable, field-proven methodologies.

Introduction: The Strategic Value of a Polysubstituted Aniline

In the landscape of drug discovery, the rational design of molecular scaffolds is paramount. The strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and overall therapeutic profile. This compound is a quintessential example of a "privileged" scaffold. The fluorine atom, a common feature in modern pharmaceuticals, can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate pKa. Concurrently, the iodo-substituent serves as a highly efficient handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The aniline moiety itself provides a nucleophilic center for amide bond formation, sulfonylation, and the synthesis of various heterocyclic systems.[2] This guide elucidates the practical chemistry of this high-value intermediate.

Physicochemical Properties and Spectral Data

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 656-66-6 | [3] |

| Molecular Formula | C₆H₅FIN | [3] |

| Molecular Weight | 237.01 g/mol | [3] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 67–69 °C | [3] |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1] |

| Storage | Store in a cool, dark place under an inert atmosphere; light-sensitive | [4] |

Spectroscopic Characterization

The following spectral data are representative for the characterization and quality control of this compound.[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.41 (dd, J = 8.5, 7.2 Hz, 1H), 6.42 (dd, J = 9.9, 2.5 Hz, 1H), 6.27 (ddd, J = 8.5, 2.5, 0.5 Hz, 1H), 3.81 (br s, 2H).

-

¹³C NMR (101 MHz, CDCl₃): δ 162.3 (d, ¹JCF = 242.9 Hz), 148.6 (d, ³JCF = 10.1 Hz), 139.2 (d, ³JCF = 3.4 Hz), 112.9 (d, ⁴JCF = 2.5 Hz), 102.5 (d, ²JCF = 27.1 Hz), 65.6 (d, ²JCF = 26.1 Hz).

-

Mass Spectrometry (EI): m/z 237 (M⁺, 100%).

Synthesis and Purification

The most direct and reliable synthesis of this compound is the regioselective electrophilic iodination of 3-fluoroaniline. The directing effects of the strongly activating amino group (ortho-, para-directing) and the deactivating fluoro group (ortho-, para-directing) synergize to favor substitution at the C4 position, para to the amine and ortho to the fluorine.

Recommended Synthesis Protocol: Iron(III)-Catalyzed Iodination

This protocol, adapted from Reddy et al., offers high regioselectivity and yield under mild conditions.[3] The causality for the catalyst choice lies in Fe(III)'s ability to act as a Lewis acid, activating the N-I bond of N-iodosuccinimide (NIS) to generate a more potent electrophilic iodine species, thereby facilitating the substitution on the moderately activated aromatic ring.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Vessel Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-fluoroaniline (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

-

Reagent Addition: Add N-iodosuccinimide (NIS) (1.05 eq) to the solution.

-

Catalyst Introduction: Add Iron(III) chloride (FeCl₃) (0.05 eq).

-

Reaction: Stir the mixture vigorously at room temperature (20 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 2 hours).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield this compound as a white crystalline solid.

Key Chemical Transformations: The Cross-Coupling Hub

The synthetic utility of this compound is most powerfully demonstrated in transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for exquisite chemoselectivity. This enables the C-I bond to be functionalized while leaving the C-F bond intact for its beneficial effects on the final molecule's properties.

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum [chemicalbook.com]

- 3. Green by Design: Convergent Synthesis, Computational Analyses, and Activity Evaluation of New FXa Inhibitors Bearing Peptide Triazole Linking Units - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Synthesis of 3-Fluoro-4-iodoaniline from 3-fluoroaniline

An In-Depth Technical Guide to the

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 3-fluoro-4-iodoaniline, a critical intermediate in the development of pharmaceuticals and advanced materials.[1] Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings, strategic considerations for regioselectivity, detailed experimental protocols, and robust analytical characterization of the target compound.

Strategic Overview: The Chemistry of Iodination

The conversion of 3-fluoroaniline to this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The success of this synthesis hinges on controlling the regioselectivity of the incoming electrophile (an iodonium ion or its equivalent) on the aniline ring.

Directing Effects and Regiochemical Control

The substitution pattern is dictated by the combined electronic effects of the two substituents already present on the aromatic ring: the amino (-NH₂) group and the fluoro (-F) group.

-

Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring through resonance. It is a strong ortho, para-director.

-

Fluoro Group (-F): As a halogen, fluorine is an electronegative atom that deactivates the ring through induction. However, like the amino group, it possesses lone pairs that can participate in resonance, making it an ortho, para-director.

In 3-fluoroaniline, the directing effects of these two groups are synergistic. The amino group at position 1 and the fluoro group at position 3 both direct incoming electrophiles to positions 2, 4, and 6. The position para to the strongly activating amino group (C4) is the most electronically enriched and sterically accessible site. Consequently, iodination occurs with high selectivity at this position.

Mechanism of Electrophilic Iodination

The reaction proceeds via a classic EAS mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich aniline ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The aromaticity is then restored by the loss of a proton from the site of substitution, yielding the final product.[2]

Caption: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, combine 3-fluoroaniline (10.0 g, 90 mmol) and sodium bicarbonate (15.1 g, 180 mmol) in 200 mL of deionized water. Stir the suspension vigorously at room temperature.

-

Iodination: Add powdered iodine (23.8 g, 94 mmol) to the suspension in small portions over 30 minutes. The mixture will become dark brown/purple.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (3-fluoroaniline) is consumed.

-

Isolation of Crude Product: Once the reaction is complete, collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the crude solid with copious amounts of deionized water to remove inorganic salts.

-

Work-up: Transfer the crude solid to a separatory funnel and dissolve it in ethyl acetate (~200 mL). Wash the organic layer sequentially with deionized water (2 x 100 mL) and saturated brine solution (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

-

Drying: Dry the final product in a vacuum oven at a low temperature (~40 °C) to a constant weight. A typical yield is in the range of 75-85%.

Safety and Hazard Management

A thorough understanding and mitigation of chemical hazards are paramount for the safe execution of this synthesis.

Hazard Identification

| Chemical | GHS Pictograms | Key Hazards |

| 3-Fluoroaniline | ☠️, ❤️, 環境 | Toxic if swallowed, in contact with skin, or if inhaled. [3]Causes skin and eye irritation. Suspected of causing genetic defects. |

| Iodine | ⚠️, 環境 | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. Harmful to aquatic life. |

| Iodine Monochloride (Alternative) | ☠️, corrosive | Causes severe skin burns and eye damage. [4][5]Toxic if swallowed. Reacts with water to produce toxic fumes. [4][6] |

| Ethyl Acetate | 🔥, ⚠️ | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |

Precautionary Measures

-

Engineering Controls: All steps of this procedure, particularly the handling of 3-fluoroaniline and iodine, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust. [7]* Personal Protective Equipment (PPE): Standard PPE is required, including chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves should be considered for prolonged handling). [4][7][8]* Spill Response: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand. [4]Do not use combustible materials. For larger spills, evacuate the area and follow institutional emergency procedures.

-

Waste Disposal: All chemical waste must be collected in appropriately labeled containers and disposed of in accordance with local and federal regulations.

Analytical Characterization

Confirmation of the product's identity and purity is essential. The following are standard analytical methods for characterizing this compound.

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to pale-yellow solid | |

| Molecular Formula | C₆H₅FIN | [3] |

| Molecular Weight | 237.01 g/mol | [3] |

| Melting Point | Not widely reported, but similar compounds melt in the 50-70 °C range. | |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, ethyl acetate. | [1] |

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural verification. The aromatic region will show distinct signals for the three protons on the ring, with coupling patterns influenced by both the fluorine and adjacent protons. [9]

-

Expected Chemical Shifts (in CDCl₃):

-

-NH₂: A broad singlet, typically between 3.5-4.5 ppm. The exact shift is dependent on concentration and solvent.

-

Aromatic Protons: Three signals in the aromatic region (~6.5-7.5 ppm). The proton at C5 will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The protons at C2 and C6 will also show characteristic splitting.

-

¹³C NMR Spectroscopy: The carbon NMR will show six distinct signals for the aromatic carbons, with the C-F and C-I bonds significantly influencing the chemical shifts of their respective carbons.

Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak ([M]⁺) at m/z = 237, corresponding to the molecular weight of the product.

Conclusion

The synthesis of this compound from 3-fluoroaniline is a straightforward yet illustrative example of regioselective electrophilic aromatic substitution. By understanding the directing effects of the substituents and employing a well-controlled experimental protocol, this valuable intermediate can be prepared in high yield and purity. Adherence to stringent safety protocols is crucial due to the hazardous nature of the reagents involved. The analytical techniques outlined provide a robust framework for the quality control and verification of the final product, ensuring its suitability for downstream applications in research and development.

References

- Benchchem. handling and safety precautions for iodine monochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKbi6MLAge_3Zbonjl51jx0s3sx3t-x10DWK6JLY3m3r6WAt8S64SPJxT7VmwNsrH1BSoixaGQx0-ipzeu0V8Q-ZEDxPQ0KKo-5z0BrIukSTQTT2E5gsRDhoiRH9iu8RAqGuLILgYkxxdLP25QEa4XduAW1uJzHddXJgpqqjyYbx93o5_Gbnk4STcGognT6N4UeF5]

- NJ.gov. Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG10N-Dc3GdnUCSWw6qrmsItr6Z2VBt69OuqGspsQJNk_MYOq_j89vcwVf95JfZc8_RfH4OlvHr6Nwkpr6gZNlrVYOs96tp_YtZ1_-sBYDnlbRRjO7Rs7e4_oeBgUONDAXN1sED8mr7RkNi9eGQk3ck7w==]

- SAFETY DATA SHEET: Iodine Monochloride. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3iav06ryTF4jGXfGLQLUl9syB-mO-DxWB1H9wx_CRp2EBnRIyG5NXVB8Q7wMJDegdTDpFP6WieWV_O6wU1pPGsZSCwBPHMqE6F09QksqnAD0W-luDk-AfciO9xxKed7t_PU1mUwNZoyZYWQcJp--3nMBdK2HCTH8qCuNEx8exs9ucDePtVaZzqMq2sOUOw5YZ9A==]

- NOAA - CAMEO Chemicals. IODINE MONOCHLORIDE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGp5sNAndW1Ktr9xKHkAFCpMY1GOWvVKbfLhy6rP0EsIChewDnNMIlKWhN0BXFJWdhb3FbX-pbhZ4P0Szh4O_THgiCpojXNVmHU37Qqgh_Uy31E44DHVjJt6EMlYOL8i0Nliym17Gnj]

- Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjMmHq3XyO7bKWVgfiDiNaCl39MppE9weGnFwX7B_bXcGpNFyAAJTTUHn4AzUYy4RK2FCbaAsUrHpvWhssJeDvW8j_Iua-nM4_La2oItrcASp1l2XOL3ktalS9_cNGTAxr3f91dG3qO_1ROy8J0a9l3_yK97x53Omc1iPXUHeIkV6XNKjSum8G7Ad4YEnZrvbeJOlL5G3l57JzBo=]

- Chemical Education Xchange. Iodination of Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb3OBN0MaM-kvu3_1Xc0Wc2Y6EJ-xaFQ1-MvU920umkRsvofCiWrG9Z_Zesx6NsSL8OSY3fQG9q5WB0kYzB-4YrGc2otLSBZH_PDvo2lD9-fLr3Vs_4CrF268w7cnv-zxU2BCurSktVwOAVpRqr9XjOiQqFj1gWejhdeXW2N8jzo2RomW9hKWJyYwRsxwrF1HpiMUqWwUeilep5VHoJFF8jcXw1Q==]

- Benchchem. The Decisive Role of the Amino Group in the Electrophilic Iodination of Aniline: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4f0yP99ZrUDToCfqkEoKPznUcyzlBdsTQJZfMUNCE38W4LuL_Y8uSpnhN3VzuZNvOQyEB-1JFlv_tHsoo-CL7iHFP3XOFHxYZvKvmq8FFLCZY3m1Zeo7kSnPGgWqBQdGdzUZVR075yO8hHHdK5M2BEeYD_3K_Mc2Z5lTJtZwg2j5y34bGUtRbtHc0d-iOg1xxNcxSinSmV8jp9cu4O2ORP3CjXOquQ2mUKKUUBESpaBKSo-T9TaBJSDhKsqF_bQ==]

- University of Central Arkansas. Iodination of Aniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1Giwiyi6TD0a6nTtZonwFqKYruHvme1N_ctjhTGDyG4TXp7zaLjP1a26GOfFQ7NQtzy4TWitsUuszexj62O5Bw9C4pkb3LgqU74iJl0IiBxC33JsNJMvZ27XuXLtwe4GC0Acy0gNV4NE]

- ResearchGate. Iodine(III)‐Mediated Free‐Aniline Iodination through Acetyl Hypoiodite Formation: Study of the Reaction Pathway | Request PDF. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMVVJb1PYLmhS7NBJFK3yFT-zxBwXUT8pM1z5W0uy5q4-sHUmf7u0DhF7UIH299XHOp6nVoTK2Zq4STCXYQXT4Wr-EAi4L6GpkD8-nFFRpjqAYGbFGVTlTSap9Ucvm4joeH0Aeenb8H7MC49KX8xqpa767bHL6mBs2mP7mDIhrnS_VRXJSl8dbExaOS4PSkZHT7Ux4u2JxFfvjtjQD69WLHlXFt_xxCMGWPmo8xuWkpjpM2HwEWbK4lBc3oxCO6sAGpRERZtaFZgMTFligJ99wvf8bXxdH5LbogTY=]

- Chemia. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [URL: https://vertexaisearch.cloud.google.

- PrepChem.com. Preparation of 4-iodoaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrtFn1TkwREJtpQRQysF-0d88OTWqJD79aI9Rbl5t5D6h6vAWP2ERYebVGT2k-5BXcgLFZ02Zq0At6qx7h2s8Q-hCI9egzPbfw1Cp2M5Urxg9747VAG5BzFO3wJP8W-Ub8dBpuc2XU1V1Fmw==]

- Benchchem. 2-Fluoro-3-iodoaniline | 1261500-65-5. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHETrfhO55pPj0NAejeuYyxpLTZBq9tmNZwiChSOg-5JZj1ktEf6z2JE56Uj1J7_XzJyiMx8jr5u6fGTb2vQ3397cMDuvi92BEtCpzaOSf5YgaXAM5CPFVXd2MloYCIZEc8EN_H0w==]

- ResearchGate. Iodination of Aniline Using Thallium(III)-trifluoroacetate and Potassium Iodide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4Lmct3-tuvF7uZPieLajFdwlDNr0gEuk4bp1lhxO7PKLJHypznUvzqeLcvJuB_jnzpf7iZKTbDeEspgjvN2MkngSPM1He7V_wOvnFqtwmBCCA2HUaGenIc5c4UKLP5A65VLB663RxZPQzEvyM7QW2msCd0HYXThlUolik7JY0IjqpEAY11L1xHA8WVlzWyI9-e49Q1TgHB9bWmhyu87f-fenXD-hO8ZmeS3oMJz5PJd9qXCDamTCqxr8NMg==]

- Organic Syntheses. PREPARATION OF 1-(2-IODOPHENYL)PYRROLE. [URL: http://www.orgsyn.org/demo.aspx?prep=v83p0103]

- Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6eW5De2cUWSwN2XXyTfMe2TtDEf_Hd4ElyA_zy8Buz6LpWbtVpNDB27hENachp69ZfGovkeZ8TqMX2vO6FYP6q3HBJWnSLXMfQ_UDNDByLObVYlsX6I5snCugZVbyIxA9lhhRHQvKIckcZX52uw_yUpXXYgbjcGHy8tJAwc796W_wC04=]

- Organic Syntheses. p-IODOANILINE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0323]

- Sigma-Aldrich. This compound | 656-66-6. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h1f1ce398]

- ResearchGate. Described procedures for iodination of anilines. [URL: https://www.researchgate.

- ChemicalBook. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/29632-74-4_1HNMR.htm]

- ChemicalBook. 3-FLUORO-4-IODO-QUINOLINE synthesis. [URL: https://www.chemicalbook.com/synthesis/213772-63-5.html]

- Wychem. This compound. [URL: https://www.wychem.co.uk/products/3-fluoro-4-iodoaniline]

- PubChem - NIH. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15475546]

- ChemicalBook. 3-Fluoro-4-nitroaniline synthesis. [URL: https://www.chemicalbook.com/synthesis/369-38-0.html]

- ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [URL: https://www.researchgate.

- Benchchem. Synthesis of 3-Chloro-4-fluoroaniline: A Detailed Application Note and Protocol. [URL: https://www.benchchem.com/application-notes/synthesis-of-3-chloro-4-fluoroaniline]

- Guidechem. How to Prepare 4-Iodoaniline: A Comprehensive Guide. [URL: https://www.guidechem.com/news/how-to-prepare-4-iodoaniline-a-comprehensive-guide-10000008.html]

- Organic Syntheses. IODODURENE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0695]

- Thermo Scientific Alfa Aesar. This compound, 98% 1 g. [URL: https://www.alfa.

- ResearchGate. (PDF) Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. [URL: https://www.researchgate.net/publication/372070381_Structural_and_Electronic_Characterization_of_m-Fluoroaniline_and_m-Iodoaniline_A_Density_Functional_Theory_Study]

- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [URL: https://www.organic-chemistry.org/synthesis/C-I/iodo-arenes.shtm]

- Benchchem. An In-Depth Technical Guide to the 1H NMR Spectrum Analysis of 3-Chloro-4-fluoroaniline. [URL: https://www.benchchem.com/application-notes/1h-nmr-spectrum-analysis-of-3-chloro-4-fluoroaniline]

- Sheffield Hallam University. Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [URL: https://shura.shu.ac.uk/228/]

- Sigma-Aldrich. 2-Fluoro-4-iodoaniline 98%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/482087]

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. samratpharmachem.com [samratpharmachem.com]

- 8. nj.gov [nj.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-iodoaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Fluoro-4-iodoaniline. It delves into its chemical and physical properties, synthesis methodologies, applications in medicinal chemistry, and essential safety protocols.

Compound Identification and Chemical Properties

This compound is a halogenated aromatic amine that serves as a crucial building block in organic synthesis.[1][2] Its unique substitution pattern, featuring both fluorine and iodine atoms on the aniline core, makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

Molecular Structure:

The structure of this compound consists of a benzene ring substituted with an amino group (-NH2) at position 1, a fluorine atom (-F) at position 3, and an iodine atom (-I) at position 4.

Caption: Molecular structure of this compound.

Key Identifiers and Physicochemical Properties:

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 656-66-6 | [1][3][4] |

| PubChem CID | 15475546 | [1][3] |

| Molecular Formula | C6H5FIN | [1][3][4] |

| Molecular Weight | 237.01 g/mol | [3][4] |

| Appearance | Off-white to pale-yellow solid | |

| Melting Point | 76-77 °C | [4] |

| Boiling Point | 273.722 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [1][2][4] |

| Canonical SMILES | C1=CC(=C(C=C1N)F)I | [1][3] |

| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from a readily available precursor. A common and effective method is the reduction of the corresponding nitro compound, 3-fluoro-4-iodonitrobenzene. This transformation is a cornerstone of aromatic amine synthesis, offering high yields and purity.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Iron-Mediated Reduction

This protocol describes a standard laboratory procedure for the synthesis of this compound via the reduction of 3-fluoro-4-iodonitrobenzene using iron powder in an acidic medium. This method is often preferred for its cost-effectiveness and operational simplicity.

Materials:

-

3-Fluoro-4-iodonitrobenzene

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoro-4-iodonitrobenzene, iron powder, ethanol, and water.

-

Initiation: Begin stirring the mixture and heat it to approximately 60°C.

-

Reaction: Slowly add concentrated hydrochloric acid to the reaction mixture. An exothermic reaction should be observed, and the temperature should be maintained between 80-90°C. Continue heating and stirring until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter it to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Drug Discovery and Development

This compound is a highly valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups. The amino group can be readily derivatized, while the iodine atom provides a site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.

This compound is a key intermediate in the synthesis of a range of pharmaceutically active compounds.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as a hazardous substance and requires careful handling to avoid exposure.

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.[5]

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Statements: [6]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed.[1]

-

The compound is light-sensitive and should be stored in a dark place under an inert atmosphere.[1][4]

-

It is incompatible with strong oxidizing agents.[1]

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, with their chemical shifts and splitting patterns influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the amino group. The amine protons would appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts being highly dependent on the attached substituent.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, C-F stretching, and C-I stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (237.01 g/mol ).

Conclusion

This compound is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its unique structural features provide a versatile platform for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15475546, this compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 131190302, 3-Fluoro-4-iodo-2-(trifluoromethyl)aniline. [Link]

-

Chemical Label. This compound. [Link]

Sources

- 1. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 2. This compound | 656-66-6 [chemicalbook.com]

- 3. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS 656-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. chemical-label.com [chemical-label.com]

- 6. 3,5-Difluoro-4-iodoaniline - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 3-Fluoro-4-iodoaniline: Properties, Synthesis, and Application

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount. 3-Fluoro-4-iodoaniline (CAS No. 656-66-6) has emerged as a highly valuable intermediate, prized for its unique trifunctionalized aromatic core. The presence of an amine, a fluorine atom, and a reactive iodine atom on a single benzene ring offers chemists a versatile platform for constructing complex molecular architectures with a high degree of regiochemical control.

The amine group serves as a classical handle for amide bond formation or as a directing group. The fluorine atom, a common feature in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity.[1] Crucially, the iodine substituent is an excellent leaving group for a host of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon-based and heteroatomic fragments. This guide provides an in-depth examination of the physicochemical properties, synthesis, analytical characterization, and strategic applications of this compound for professionals in research and drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis. This compound is typically an off-white to pale-yellow solid under standard conditions.[2] Its limited solubility in water but good solubility in common organic solvents makes it well-suited for a wide range of reaction media.[3]

Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FIN | [2][4] |

| Molecular Weight | 237.01 g/mol | [3][4] |

| CAS Number | 656-66-6 | [2][4] |

| Appearance | Off-white to pale-yellow solid | [2] |

| Melting Point | 76-77 °C | |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [3] |

| InChI Key | KUVVJHBHRIXJKI-UHFFFAOYSA-N | [2][4] |

| Canonical SMILES | C1=CC(=C(C=C1N)F)I | [4] |

Synthesis and Reactivity

Synthesis via Electrophilic Iodination

The most direct and common laboratory-scale synthesis of this compound involves the electrophilic iodination of 3-fluoroaniline. The amino group is a potent activating, ortho-, para-director. However, due to steric hindrance from the adjacent fluorine atom at the 2-position, iodination occurs selectively at the less hindered 4-position (para to the amine). This transformation can be achieved under mild conditions, preserving the integrity of the molecule.

This protocol is an adaptation of established methods for the direct iodination of anilines.[5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 equiv.) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 equiv.) to the solution. The base acts as a scavenger for the HI byproduct generated during the reaction.

-

Iodination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of iodine monochloride (ICl, 1.05 equiv.) or a mixture of iodine (I₂, 1.0 equiv.) and an oxidizing agent like sodium periodate (NaIO₄) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) until completion (typically 2-4 hours).

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Key Reactivity: The Power of the C-I Bond

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > Cl.[4] This high reactivity allows for selective functionalization at the iodo-position while leaving other potential reactive sites, such as a C-Cl bond in a more complex derivative, untouched. This chemoselectivity is a cornerstone of modern synthetic strategy.

Two of the most powerful applications are the Suzuki-Miyaura and Sonogashira coupling reactions.

-

Suzuki-Miyaura Coupling: Forms a C(sp²)-C(sp²) bond by coupling with an organoboron reagent (e.g., an arylboronic acid). This is a primary method for constructing biaryl scaffolds, which are prevalent in kinase inhibitors and other pharmaceuticals.[6]

-

Sonogashira Coupling: Forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne. This reaction introduces a linear alkyne moiety, a valuable linker and pharmacophore in drug design.[7]

Analytical Characterization Workflow

Confirming the identity and purity of this compound is critical. A standard workflow involves a combination of spectroscopic techniques.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural information. The fluorine atom (¹⁹F, I=1/2) will couple with nearby ¹H and ¹³C nuclei, providing characteristic splitting patterns that are invaluable for structural confirmation.

-

¹H NMR: The spectrum will show three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The proton ortho to the iodine will appear as a doublet, the proton between the fluorine and amine groups will be a doublet of doublets due to coupling with both the adjacent proton and the fluorine atom, and the third proton will appear as a doublet of doublets of doublets. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, with a chemical shift that is dependent on solvent and concentration.

-

¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon directly bonded to the iodine (C-I) will be significantly shielded (low ppm value, approx. 80-90 ppm), while the carbon bonded to fluorine (C-F) will appear as a large doublet due to one-bond C-F coupling. Other carbons will show smaller couplings to the fluorine atom.

Protocol 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3500-3300 | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 1650-1580 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1280-1200 | C-F Stretch | Aryl-Fluoride |

| 600-500 | C-I Stretch | Aryl-Iodide |

Note: Peak positions are approximate and can be influenced by the sample phase (solid vs. solution).[8][9]

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Under standard electron ionization (EI) conditions, this compound will show a prominent molecular ion (M⁺) peak at m/z = 237, corresponding to its monoisotopic mass.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound and its structural isomers are critical building blocks in the synthesis of targeted therapeutics, particularly kinase inhibitors used in oncology.[10] Kinases are a class of enzymes that play a central role in cell signaling pathways; their dysregulation is a hallmark of many cancers.

A prominent example is Vemurafenib (PLX4032) , a potent inhibitor of the BRAFV600E mutant kinase, which is approved for the treatment of late-stage melanoma.[11][12][13] While Vemurafenib itself is synthesized from a bromo-aniline derivative, the synthetic strategy highlights the exact role that this compound plays. The synthesis involves a core aniline piece which is elaborated through sequential coupling reactions to build the final complex drug molecule.[14]

The C-I bond of this compound is ideal for a Suzuki-Miyaura coupling to install a complex heteroaryl group, while the amine can be used to form a critical amide bond with another part of the molecule.

This protocol demonstrates the use of this compound to create a biaryl structure, a common core in kinase inhibitors.[15][16]

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 80-90 °C.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated. The product is then purified by column chromatography.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: GHS classifications indicate that this compound is toxic if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

Avoid creating dust.

-

-

Storage:

Conclusion

This compound is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physicochemical properties and predictable reactivity, especially the chemoselective functionalization of the carbon-iodine bond, provide a robust platform for synthetic innovation. For researchers in drug discovery, its utility as a scaffold for high-value targets like kinase inhibitors makes it an indispensable component of the modern synthetic chemist's toolbox. Proper understanding of its synthesis, handling, and analytical characterization, as detailed in this guide, is essential for unlocking its full potential in the creation of novel and impactful chemical entities.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15475546, this compound." PubChem, [Link]. Accessed January 11, 2026.

-

Kole, P. et al. "Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts." EJNMMI Radiopharmacy and Chemistry, [Link]. Accessed January 11, 2026.

-

MDPI. "In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors." MDPI, [Link]. Accessed January 11, 2026.

-

Organic Syntheses. "p-IODOANILINE." Organic Syntheses, [Link]. Accessed January 11, 2026.

-

Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes." Vanderbilt University Institutional Repository, [Link]. Accessed January 11, 2026.

-

ResearchGate. "Scheme 2: Synthesis of precursors required for [11C]vemurafenib..." ResearchGate, [Link]. Accessed January 11, 2026.

-

ResearchGate. "Described procedures for iodination of anilines." ResearchGate, [Link]. Accessed January 11, 2026.

-

Interchim. "Vemurafenib - InterBioTech." Interchim, [Link]. Accessed January 11, 2026.

-

Thermo Scientific Alfa Aesar. "this compound, 98%." Thermo Fisher Scientific, [Link]. Accessed January 11, 2026.

-

University of Colorado Boulder. "NMR Chemical Shifts." University of Colorado Boulder Department of Chemistry, [Link]. Accessed January 11, 2026.

-

ResearchGate. "Fig. S2. IR spectrum for 4-iodoaniline." ResearchGate, [Link]. Accessed January 11, 2026.

-

Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal, [Link]. Accessed January 11, 2026.

-

University of Calgary. "Table of Characteristic IR Absorptions." University of Calgary, [Link]. Accessed January 11, 2026.

-

ACS Division of Organic Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Organic Chemistry Data, [Link]. Accessed January 11, 2026.

-

Harvard University. "The Suzuki Reaction." Myers Research Group, [Link]. Accessed January 11, 2026.

-

YouTube. "Sonogashira reaction | Solved Practice Problems." Chemistry in Tamil, [Link]. Accessed January 11, 2026.

-

ACS Division of Organic Chemistry. "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data, [Link]. Accessed January 11, 2026.

-

University of Potsdam. "Tables For Organic Structure Analysis." University of Potsdam, [Link]. Accessed January 11, 2026.

-

Common Organic Chemistry. "Suzuki Reaction - Palladium Catalyzed Cross Coupling." Common Organic Chemistry, [Link]. Accessed January 11, 2026.

-

ACS Publications. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, [Link]. Accessed January 11, 2026.

-

Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal, [Link]. Accessed January 11, 2026.

-

PubMed Central (PMC). "Contribution of Organofluorine Compounds to Pharmaceuticals." National Center for Biotechnology Information, [Link]. Accessed January 11, 2026.

-

Semantic Scholar. "The synthesis of novel kinase inhibitors using click chemistry." Semantic Scholar, [Link]. Accessed January 11, 2026.

-

PubMed. "Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors." National Center for Biotechnology Information, [Link]. Accessed January 11, 2026.

-

Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry, [Link]. Accessed January 11, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. interchim.fr [interchim.fr]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Physical and chemical properties of 3-Fluoro-4-iodoaniline

An In-Depth Technical Guide to 3-Fluoro-4-iodoaniline: Properties, Reactivity, and Applications

Introduction

This compound is a trifunctionalized aromatic compound of significant interest to the scientific community, particularly those in drug discovery, agrochemical synthesis, and materials science. Its unique substitution pattern—an activating amino group, an electron-withdrawing fluorine atom, and a highly reactive iodine atom—provides a versatile platform for complex molecular architecture. The strategic placement of these groups allows for regioselective functionalization, making it a valuable building block for synthesizing targeted molecules with high precision. This guide offers a comprehensive overview of the core physical and chemical properties of this compound, explores its reactivity with a focus on synthetically valuable transformations, and provides insights into its practical applications.

Part 1: Core Molecular and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and purification strategies.

Key Identifiers and Structural Formula

Physicochemical Data Summary

The physicochemical properties of this compound are summarized in the table below. The compound is typically an off-white to yellow solid at room temperature and exhibits limited solubility in water.[2][3]

| Property | Value | Source(s) |

| Molecular Weight | 237.01 g/mol | [1][2] |

| Appearance | Off-white to pale-yellow solid or yellow liquid | [2] |

| Melting Point | 76-77 °C | [2] |

| Boiling Point | 273.7 °C at 760 mmHg | [2] |

| Density | 2.009 g/cm³ | [2] |

| Water Solubility | Slightly soluble (228.3 mg/L at 25°C) | [2][3] |

| Flash Point | 119.3 °C | [2] |

Spectral Properties

Spectroscopic analysis is crucial for identity confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by both the fluorine and adjacent protons. The amine protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with the carbon atoms bonded to fluorine and iodine showing characteristic chemical shifts and C-F coupling.

-

IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-N stretching, C-F stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 237. The isotopic pattern will be characteristic of a molecule containing one iodine atom. GC-MS data for this compound is available in spectral libraries.[1]

Part 2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its three functional groups. The electron-donating amino group activates the ring towards electrophilic substitution, while the halogens provide handles for cross-coupling and nucleophilic substitution reactions.

Electronic Effects and Regioselectivity

The reactivity of the aromatic ring is governed by a balance of inductive and resonance effects:

-

Amino (-NH₂): A strong activating group due to resonance, directing electrophiles to the ortho and para positions (C2, C6, and C4). However, the para position is already occupied.

-

Fluoro (-F): An inductively electron-withdrawing but resonance-donating group. It is a deactivating group overall but acts as an ortho-, para-director.[4]

-

Iodo (-I): Similar to fluorine, it is a deactivating ortho-, para-director.[4]

The most significant feature for synthetic applications is the carbon-iodine bond, which is the most labile site for palladium-catalyzed cross-coupling reactions. The general reactivity trend for halides in such reactions is I > Br > OTf >> Cl, allowing for highly selective functionalization at the C4 position.[5]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[6] this compound is an excellent substrate for this reaction, readily coupling with a wide range of boronic acids and esters.[7] This reaction provides a powerful method for introducing new aryl, heteroaryl, or alkyl groups at the C4 position.

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-I bond, transmetalation with the boronic acid derivative, and reductive elimination to form the product and regenerate the catalyst.[5][6]

Sources

- 1. This compound | C6H5FIN | CID 15475546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS 656-66-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-iodoaniline for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Fluoro-4-iodoaniline in Modern Chemical Synthesis

This compound is a halogenated aromatic amine that has emerged as a critical building block in the synthesis of a wide array of complex organic molecules. Its strategic importance lies in the unique and differential reactivity of its substituents on the aniline scaffold. The presence of a fluorine atom, an iodine atom, and an amino group provides medicinal chemists and process developers with a versatile platform for constructing intricate molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals.[1][2]

The fluorine atom, with its high electronegativity and small van der Waals radius, can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The iodo group, being an excellent leaving group, serves as a versatile handle for various cross-coupling reactions, enabling the facile introduction of diverse functionalities.[4] This guide provides a comprehensive overview of the commercial availability, synthesis, chemical properties, and applications of this compound, with a focus on its practical utility for researchers and professionals in drug discovery and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 656-66-6 | [5] |

| Molecular Formula | C₆H₅FIN | [5] |

| Molecular Weight | 237.02 g/mol | [5] |

| Appearance | Off-white to pale-yellow solid | [1] |

| Solubility | Slightly soluble in water (228.3 mg/L at 25°C) | [2] |

| Sensitivity | Light sensitive | [2] |

Spectroscopic Data

The following data provides a reference for the characterization of this compound.

-

¹H NMR: Spectroscopic data for similar anilines can be found in the literature, which can be used as a reference for peak assignments.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, influenced by the fluorine, iodine, and amine substituents.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak corresponding to the molecular weight of the compound.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, as well as C-F, C-I, and aromatic C-H bonds.

Commercial Availability and Procurement

This compound is commercially available from a range of chemical suppliers, catering to both research and bulk-scale requirements. When procuring this reagent, it is crucial to consider purity, which is typically offered at 98% or higher.

Table of Commercial Suppliers:

| Supplier | Purity | Available Quantities |

| Thermo Scientific Alfa Aesar | 98% | Gram to bulk scales |

| Sigma-Aldrich | 98% | Gram to bulk scales |

| BLD Pharmatech | ≥98% | Gram to kilogram scales |

| Wychem | Custom | Inquire for details |

When selecting a supplier, researchers should request a certificate of analysis (CoA) to verify the purity and identity of the material. Due to its light sensitivity, it is imperative to store this compound in a tightly sealed, light-resistant container under an inert atmosphere.[2]

Synthetic Methodologies

While commercially available, an understanding of the synthetic routes to this compound is valuable for process optimization and cost-effective sourcing for large-scale campaigns. A common and effective laboratory-scale synthesis involves a two-step process starting from 3-fluoroaniline.

Representative Synthesis Protocol: Iodination of 3-Fluoroaniline

This protocol is based on established methods for the iodination of anilines.

Materials:

-

3-Fluoroaniline

-

Sodium bicarbonate (NaHCO₃)

-

Iodine (I₂)

-

Water

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a round-bottom flask, dissolve 3-fluoroaniline in water containing sodium bicarbonate to create a basic aqueous solution.

-

Cool the mixture in an ice bath to 0-5 °C with constant stirring.

-

Slowly add a solution of iodine in a minimal amount of a suitable organic solvent or as a solid in portions to the cooled aniline solution.

-

Allow the reaction to stir at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, extract the product into an organic solvent.

-

Wash the organic layer with a solution of sodium thiosulfate to remove any unreacted iodine, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Caption: Synthetic workflow for the iodination of 3-fluoroaniline.

Applications in Pharmaceutical and Agrochemical Synthesis

The trifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of targeted therapeutics and advanced agrochemicals. The differential reactivity of the halogen atoms allows for selective, sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions than a carbon-chlorine or carbon-bromine bond, enabling chemoselective functionalization at the 4-position.[7]

Role in Kinase Inhibitor Synthesis

While a specific commercial drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of kinase inhibitors. For instance, the analogous compound, 3-chloro-4-fluoroaniline, is a key building block in the synthesis of the dual tyrosine kinase inhibitor, Lapatinib.[8] The this compound scaffold can be similarly employed in the synthesis of novel kinase inhibitors through reactions like the Suzuki-Miyaura and Sonogashira couplings to introduce diverse aromatic and alkynyl functionalities.

Caption: Synthetic pathways to kinase inhibitors using this compound.

Potential in Agrochemical Development

Fluorinated anilines are integral to the development of modern herbicides, fungicides, and insecticides.[9] The this compound moiety can be incorporated into various agrochemical scaffolds to enhance their biological activity and metabolic stability. For example, the related compound 3-chloro-4-fluoroaniline is used in the synthesis of picolinic acid herbicides and pyrazole carboxamide fungicides.[3]

Safety, Handling, and Disposal

This compound is a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

-

Acute Toxicity, Oral: Toxic if swallowed.[5]

-

Acute Toxicity, Dermal: Toxic in contact with skin.[5]

-

Acute Toxicity, Inhalation: Toxic if inhaled.[5]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is incompatible with oxidizing agents.[2]

-

Spill Management: In case of a spill, contain the material with an inert absorbent and dispose of it as hazardous waste.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its unique substitution pattern allows for selective functionalization, enabling the construction of complex and novel molecular architectures. A thorough understanding of its properties, availability, and safe handling is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the synthetic potential of this important chemical intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]

-

ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Organic Syntheses. p-IODOANILINE. [Link]

-

Wychem. This compound. [Link]

-

Thermo Fisher Scientific. This compound, 98%. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

-

Organic Syntheses. Bis(pyridine)iodonium(I) tetrafluoroborate. [Link]

-